molecular formula C15H13NOS B1392469 1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde CAS No. 1244855-38-6

1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde

Cat. No. B1392469
CAS RN: 1244855-38-6
M. Wt: 255.3 g/mol
InChI Key: ODYRDPZAYNPISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde” is a chemical compound used for research and development . It’s not intended for medicinal, household, or other uses .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is a notable reaction .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde and its derivatives have been synthesized and tested for antimicrobial activities. For example, semicarbazone derivatives of a related compound, 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde, showed notable antifungal activity against Candida species and moderate activity against various bacteria, including E. coli and S. aureus (Vijaya Laxmi & Rajitha, 2010).

Synthesis of 1H-Indole-2-Carbaldehydes

The compound has been used in the synthesis of 1H-indole-2-carbaldehydes through gold-catalyzed cycloisomerization, demonstrating the compound's utility in organic synthesis. This process affords products in good to excellent yields, showcasing its efficiency and versatility in chemical transformations (Kothandaraman et al., 2011).

Natural Derivatives from Marine Sources

Natural derivatives similar to 1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde have been isolated from marine sources, such as the marine sponge Ircinia sp. These compounds, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, exhibit interesting structural properties, highlighting the significance of indole derivatives in natural product chemistry (Abdjul et al., 2015).

Tyrosinase Inhibition

Indole-3-carbaldehyde, a closely related compound, has been identified as a tyrosinase inhibitor. This suggests potential applications of similar indole derivatives in addressing hyperpigmentation and related skin conditions (Shimizu et al., 2003).

Synthesis of Functional Derivatives

Functional derivatives of indole, such as 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, have been synthesized and used in various chemical reactions. This illustrates the adaptability of indole derivatives in creating a range of chemically interesting compounds with potential applications in medicinal chemistry and material science (Suzdalev & Den’kina, 2011).

Cytotoxic Properties

Studies on similar indole derivatives have shown cytotoxic properties against various cancer cell lines. This indicates the potential of 1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde derivatives in cancer research and therapy (Wang et al., 2011).

Safety and Hazards

This compound is intended for R&D use only and is not recommended for medicinal, household, or other uses .

Future Directions

The future directions for this compound could involve further exploration of the protodeboronation of unactivated alkyl and primary alkyl boronic esters . This could potentially expand the scope of boron chemistry .

properties

IUPAC Name

1-ethyl-2-thiophen-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-16-13-7-4-3-6-11(13)12(10-17)15(16)14-8-5-9-18-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYRDPZAYNPISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CS3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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